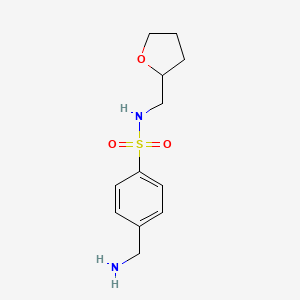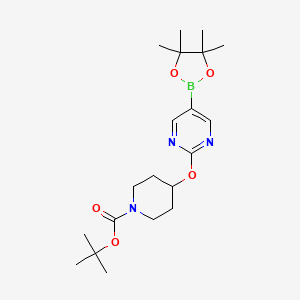
(R)-2-(4-(Difluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of ®-2-(4-(Difluoromethyl)phenyl)pyrrolidine may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(Difluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of other biologically active molecules. This makes it a valuable tool in drug discovery and development .
Medicine
In medicine, ®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of ®-2-(4-(Difluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may act as an organocatalyst in various asymmetric reactions, facilitating the formation of chiral products with high selectivity . The compound’s difluoromethyl group can also influence its reactivity and interactions with other molecules, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
®-2-(4-(Trifluoromethyl)phenyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
®-2-(4-(Methyl)phenyl)pyrrolidine: Similar structure but with a methyl group instead of a difluoromethyl group.
®-2-(4-(Chloromethyl)phenyl)pyrrolidine: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. This group can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
(2R)-2-[4-(difluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2/t10-/m1/s1 |
InChI Key |
SJINQHYPUMFBAO-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)C(F)F |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


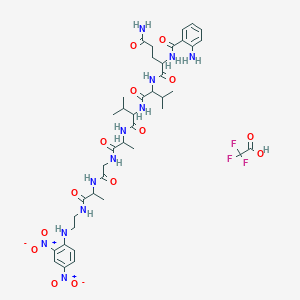

![2-({3-[5-(Dimethylsulfamoyl)-2-methylphenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B12111130.png)

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)
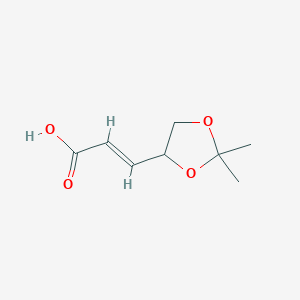
![(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine](/img/structure/B12111150.png)
![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
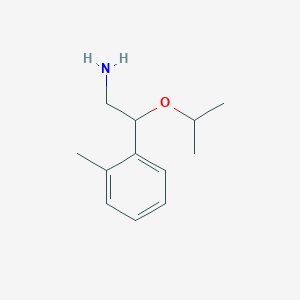
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)

